EPZ020411 is a potent and selective small molecule inhibitor of protein arginine methyltransferase 6 (PRMT6). [] PRMTs are a family of enzymes that catalyze the methylation of arginine residues on proteins, thereby influencing various cellular processes such as gene expression, DNA repair, and signal transduction. [, ] EPZ020411 is considered a valuable tool compound for in vitro and in vivo studies investigating the biological roles of PRMT6 in various physiological and pathological conditions. []
EPZ020411 was developed by researchers at Epizyme, Inc. as part of their efforts to create selective inhibitors for arginine methyltransferases. The compound emerged from a series of synthetic analogues aimed at inhibiting PRMT6, which has been associated with tumorigenicity in several cancer types, including glioblastoma .
EPZ020411 is classified as an aryl pyrazole derivative. It falls under the category of small molecule inhibitors specifically targeting histone methyltransferases, with a focus on PRMT6. Its selectivity is notable, as it shows over 100-fold preference for PRMT6 compared to other related enzymes, making it a valuable tool in biochemical research .
The synthesis of EPZ020411 involved the development of a series of aryl pyrazole compounds through standard organic synthesis techniques. The synthetic pathway typically includes:
The synthesis was optimized through structure-activity relationship (SAR) studies, which guided modifications to improve the compound's potency and selectivity. The final product was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular structure of EPZ020411 features a pyrazole ring system with various substituents that contribute to its binding affinity for PRMT6. The crystal structure has been resolved at 2.1 Å resolution, revealing critical interactions between the compound and the enzyme's active site.
EPZ020411 primarily acts through competitive inhibition of PRMT6, affecting its ability to methylate histone substrates. The compound does not alter PRMT6 expression levels but reduces its enzymatic activity significantly.
The mechanism by which EPZ020411 inhibits PRMT6 involves binding to the enzyme's active site, thereby preventing substrate access and subsequent methylation reactions. This competitive inhibition leads to decreased levels of methylated histone marks, which are critical for gene regulation.
Research indicates that treatment with EPZ020411 results in a dose-dependent decrease in H3R2 methylation levels, confirming its role as an effective inhibitor in vivo . The detailed kinetic studies suggest that EPZ020411 binds rapidly to PRMT6, forming a stable complex that hinders substrate turnover.
EPZ020411 serves as a valuable tool compound for researchers studying the role of arginine methylation in various biological processes and diseases. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: